Methyl N-Boc-4-piperidinepropionate
Description
Methyl N-Boc-4-piperidinepropionate (CAS 162504-75-8) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester-functionalized propionate chain. Its molecular formula is C₁₄H₂₅NO₄, and it has a molecular weight of 271.35 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where the Boc group enables selective deprotection under acidic conditions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-75-8 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
N-Boc-Piperidin-4-yl-acetic Acid Methyl Ester (CAS 175213-46-4)
1-tert-Butyl 4-Methyl Piperidine-1,4-dicarboxylate (CAS 162504-75-8)
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS 154775-43-6)
4-Anilino-1-Boc-piperidine (CAS 29119)
- Key Differences: Substitutes the propionate chain with an anilino group (-NH-C₆H₅).
Physicochemical and Functional Comparisons
Solubility and Lipophilicity
Reactivity
- Boc Deprotection : All Boc-protected analogs undergo acid-catalyzed deprotection (e.g., HCl in dioxane), but steric effects from substituents influence reaction rates. This compound’s propionate chain imposes minimal steric hindrance, enabling faster deprotection than bulkier analogs .
- Ester Hydrolysis : The methyl ester in this compound is stable under basic conditions but hydrolyzes to the carboxylic acid under strong alkaline or enzymatic conditions, unlike the free acid derivative .
Commercial Availability
- This compound : Supplied by Tyger Scientific , Hairui Chem , and Fluorochem at purities ≥95–97%, priced at ~$13,500/500 mg .
Q & A
Q. How can Methyl N-Boc-4-piperidinepropionate be characterized using spectroscopic methods?
To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic techniques:
- NMR Spectroscopy : H and C NMR can identify characteristic signals for the Boc-protected amine, ester carbonyl (δ ~170-175 ppm), and piperidine ring protons (δ ~1.4–3.5 ppm) .
- FT-IR : Key peaks include the ester C=O stretch (~1740 cm) and Boc group C-O-C asymmetric stretching (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (theoretical MW: 271.35) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a P95 respirator if dust or aerosols are generated .
- Ventilation : Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .
- Waste Disposal : Collect waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound?
A typical synthesis involves:
Boc Protection : React 4-piperidinepropionic acid with di-tert-butyl dicarbonate () in a basic solvent (e.g., THF with DMAP catalyst) .
Esterification : Treat the Boc-protected intermediate with methanol under acidic conditions (e.g., ) to form the methyl ester .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Advanced Research Questions
Q. What computational tools can predict the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. For example, the ester carbonyl is a likely site for nucleophilic attack .
- Molecular Docking : Simulate interactions with enzymes or receptors to design derivatives for drug discovery .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (~60–90%) may arise from:
- Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., DMAP vs. no catalyst) .
- Purification Methods : Compare yields from column chromatography vs. distillation (see table below).
| Method | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| Column Chromatography | >95 | 70–80 | |
| Recrystallization | >97 | 60–65 |
Q. What are the stability considerations for this compound under long-term storage?
Q. How does the steric bulk of the Boc group influence the compound’s utility in peptide coupling reactions?
The Boc group:
- Enhances Solubility : Improves solubility in organic solvents (e.g., DCM, THF) compared to unprotected amines .
- Reduces Side Reactions : Shields the piperidine nitrogen, minimizing unwanted alkylation or acylation .
Methodological Considerations
Q. What analytical techniques are critical for assessing batch-to-batch variability?
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